molecular formula C10H13NO2S B1531786 (3R,4R)-4-[(4-aminophenyl)sulfanyl]oxolan-3-ol CAS No. 2166030-22-2

(3R,4R)-4-[(4-aminophenyl)sulfanyl]oxolan-3-ol

Cat. No. B1531786
M. Wt: 211.28 g/mol
InChI Key: MNBXDJMOHCCBCI-NXEZZACHSA-N
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Description

(3R,4R)-4-[(4-aminophenyl)sulfanyl]oxolan-3-ol, also known as 4-ASO, is a sulfur-containing heterocyclic compound that has been the subject of numerous scientific studies in recent years. 4-ASO is a highly versatile compound, with a wide range of applications in both organic and inorganic chemistry. It has been used in a variety of laboratory experiments, including synthesis, catalysis, and biochemical and physiological studies.

Scientific Research Applications

Bioisostere Applications

Research highlights the utility of sulfanyl-oxetanes, such as "(3R,4R)-4-[(4-aminophenyl)sulfanyl]oxolan-3-ol," as novel bioisosteric replacements for thioesters or benzyl sulfides due to their similar shape and electronic properties. The catalyzed thiol alkylation of tertiary and secondary alcohols with lithium presents a chemoselective method for synthesizing 3-sulfanyl-oxetanes, offering new motifs in chemical space for drug discovery efforts (Croft et al., 2017).

Pharmaceutical and Material Science

In the domain of pharmaceutical and material sciences, oxetane rings are explored as isosteres of the carbonyl moiety, providing insights into the potential of oxetan-3-ol as a surrogate for the carboxylic acid functional group. This exploration involves synthesizing and evaluating a set of model compounds, including derivatives of the cyclooxygenase inhibitor ibuprofen, for their physicochemical properties and biological activities (Lassalas et al., 2017).

Environmental Technologies

On the environmental front, studies have been conducted on novel sulfonated co-poly(ether imide)s containing trifluoromethyl, fluorenyl, and hydroxyl groups for enhanced proton exchange membrane properties. These materials are crucial for applications in microbial fuel cells, demonstrating significant performance potential similar to that of Nafion 117 under comparable test conditions. The presence of hydroxyl groups in these polymers, akin to "(3R,4R)-4-[(4-aminophenyl)sulfanyl]oxolan-3-ol," showcases their importance in achieving high thermal, mechanical, hydrolytic, and oxidative stabilities, along with superior microbial fuel cell performance (Kumar et al., 2018).

properties

IUPAC Name

(3R,4R)-4-(4-aminophenyl)sulfanyloxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c11-7-1-3-8(4-2-7)14-10-6-13-5-9(10)12/h1-4,9-10,12H,5-6,11H2/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBXDJMOHCCBCI-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)SC2=CC=C(C=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CO1)SC2=CC=C(C=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4R)-4-[(4-aminophenyl)sulfanyl]oxolan-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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